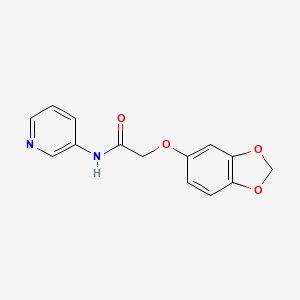
N-(1,1-dimethylpropyl)-N'-(2-methoxy-5-methylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-dimethylpropyl)-N'-(2-methoxy-5-methylphenyl)urea, also known as DMPU, is a widely used solvent in organic chemistry. It is a colorless, odorless liquid that is soluble in most organic solvents and water. DMPU has a variety of applications in scientific research, including as a solvent for chemical reactions and as a reagent in the synthesis of pharmaceuticals and other organic compounds.
作用機序
The mechanism of action of N-(1,1-dimethylpropyl)-N'-(2-methoxy-5-methylphenyl)urea is not well understood, but it is believed to function as a polar aprotic solvent that can solubilize a wide range of organic compounds. It has a high dielectric constant and a low nucleophilicity, which makes it an ideal solvent for reactions involving highly reactive intermediates.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that it is relatively non-toxic and does not have any significant effects on the growth or development of cells in vitro.
実験室実験の利点と制限
The main advantages of using N-(1,1-dimethylpropyl)-N'-(2-methoxy-5-methylphenyl)urea as a solvent in lab experiments are its high solubility for a wide range of organic compounds and its ability to solubilize highly reactive intermediates. Additionally, this compound is relatively non-toxic and has a low boiling point, which makes it easy to remove from reaction mixtures.
One limitation of using this compound is that it can be difficult to remove from reaction mixtures, particularly if it is used in large quantities. Additionally, this compound can react with certain compounds, such as alkyl halides, under certain conditions, which can lead to the formation of toxic byproducts.
将来の方向性
There are several potential future directions for research involving N-(1,1-dimethylpropyl)-N'-(2-methoxy-5-methylphenyl)urea. One area of interest is the development of new synthetic methods using this compound as a solvent or reagent. Additionally, there is potential for using this compound in the development of new pharmaceuticals and other biologically active compounds.
Another area of interest is the use of this compound in the synthesis of advanced materials, such as metal-organic frameworks and other porous materials. Finally, there is potential for using this compound in the development of new catalytic systems for organic reactions.
合成法
N-(1,1-dimethylpropyl)-N'-(2-methoxy-5-methylphenyl)urea can be synthesized through a variety of methods, including the reaction of N,N-dimethylpropylamine with phosgene and the reaction of N,N-dimethylpropylamine with isocyanates. The most common method for synthesizing this compound is through the reaction of N,N-dimethylpropylamine with urea in the presence of a catalyst such as sodium methoxide.
科学的研究の応用
N-(1,1-dimethylpropyl)-N'-(2-methoxy-5-methylphenyl)urea has a variety of applications in scientific research, including as a solvent for chemical reactions and as a reagent in the synthesis of pharmaceuticals and other organic compounds. It is commonly used in the synthesis of peptides, nucleotides, and other biologically active molecules. This compound has also been used as a solvent for the synthesis of metal-organic frameworks and other advanced materials.
特性
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-(2-methylbutan-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-6-14(3,4)16-13(17)15-11-9-10(2)7-8-12(11)18-5/h7-9H,6H2,1-5H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FURVKSPGICMQGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)NC1=C(C=CC(=C1)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

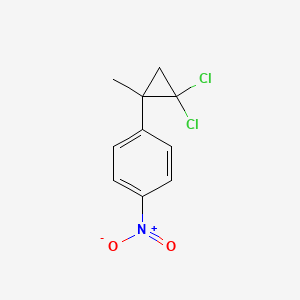
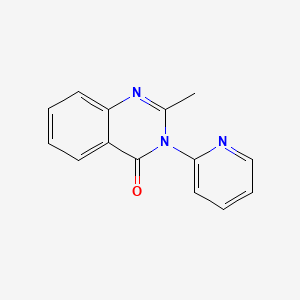
![N-benzyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B5321920.png)
![ethyl 1-[4-(4-fluorophenoxy)butyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5321928.png)
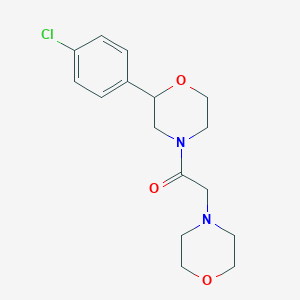
![{1-(4-aminopyrimidin-2-yl)-4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methanol](/img/structure/B5321941.png)
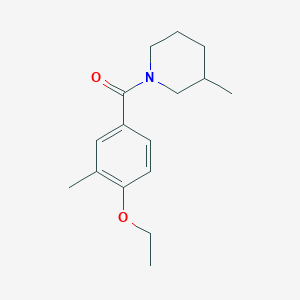
![1-methyl-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5321966.png)
![N-[2-(1H-indol-1-yl)ethyl]-N-methyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B5321972.png)
![3-[4-(dimethylamino)phenyl]-2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5321982.png)
![3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-1-(2-fluorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B5321997.png)
![N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5321999.png)
